molecular formula C8H11ClFN5 B1312668 1-(2-Fluorophenyl)biguanide hydrochloride CAS No. 66088-51-5

1-(2-Fluorophenyl)biguanide hydrochloride

Cat. No.: B1312668
CAS No.: 66088-51-5
M. Wt: 231.66 g/mol
InChI Key: YUQPLHJDRXWUON-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C₈H₁₁ClFN₅. It is a derivative of biguanide, characterized by the presence of a fluorophenyl group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

1-(2-Fluorophenyl)biguanide hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production . Additionally, it affects cell signaling pathways, which are essential for cell communication and coordination of cellular activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific enzymes, altering their conformation and activity . This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects. Beyond this range, the compound can become toxic, leading to adverse effects on animal health and cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of key enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic flux

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within different subcellular compartments . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)biguanide hydrochloride typically involves the reaction of 2-fluoroaniline with cyanoguanidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Solvent: Aqueous or alcoholic medium

    Catalyst: Acidic catalyst such as hydrochloric acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles for Substitution: Amines, thiols, and other nucleophilic species

Major Products Formed:

Scientific Research Applications

1-(2-Fluorophenyl)biguanide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

1-(2-Fluorophenyl)biguanide hydrochloride can be compared with other biguanide derivatives:

    Similar Compounds: Metformin, phenformin, proguanil, cycloguanil

    Uniqueness: Unlike other biguanides, this compound has a fluorophenyl group, which imparts unique chemical and biological properties. .

Properties

IUPAC Name

1-(diaminomethylidene)-2-(2-fluorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN5.ClH/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQPLHJDRXWUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N=C(N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463037
Record name 1-(2-Fluorophenyl)biguanide hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66088-51-5
Record name Imidodicarbonimidic diamide, N-(2-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66088-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 523275
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066088515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 66088-51-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Fluorophenyl)biguanide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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